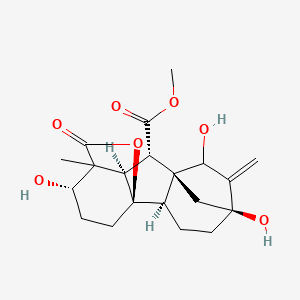
9S-Hydroxy Gibberellin A1 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9S-Hydroxy Gibberellin A1 Methyl Ester: is a derivative of gibberellic acid, a well-known plant growth regulator. This compound is part of the gibberellin family, which plays a crucial role in various plant growth and developmental processes, including seed germination, stem elongation, and flowering .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9S-Hydroxy Gibberellin A1 Methyl Ester typically involves the hydroxylation of Gibberellin A1 Methyl Ester. This process can be achieved through various chemical reactions, including oxidation and hydroxylation, under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, utilizing microbial fermentation processes. Specific strains of fungi or bacteria are employed to produce gibberellins, which are then chemically modified to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Various catalysts, such as palladium on carbon, can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, 9S-Hydroxy Gibberellin A1 Methyl Ester is used as a reference standard for the study of gibberellin biosynthesis and metabolism. It serves as a model compound for understanding the chemical behavior of gibberellins .
Biology: In biological research, this compound is utilized to study plant growth and development. It helps in elucidating the role of gibberellins in various physiological processes, such as seed germination, stem elongation, and flowering .
Medicine: While its primary applications are in plant biology, there is ongoing research into its potential medicinal uses. Studies are exploring its effects on human cells and its potential as a therapeutic agent .
Industry: In the agricultural industry, this compound is used to enhance crop yields and improve plant growth. It is applied to various crops to promote growth and increase productivity .
Mechanism of Action
The mechanism of action of 9S-Hydroxy Gibberellin A1 Methyl Ester involves its interaction with specific receptors in plant cells. Upon binding to these receptors, it activates signal transduction pathways that lead to the transcription of genes involved in growth and development. The compound primarily targets DELLA proteins, which are growth inhibitors. By promoting the degradation of DELLA proteins, it removes growth limitations and stimulates cell division and elongation .
Comparison with Similar Compounds
- Gibberellin A1 Methyl Ester
- Gibberellin A3 (Gibberellic Acid)
- Gibberellin A4
- Gibberellin A7
Uniqueness: 9S-Hydroxy Gibberellin A1 Methyl Ester is unique due to its specific hydroxylation pattern, which imparts distinct biological activity. Compared to other gibberellins, it has a higher affinity for certain receptors and exhibits unique effects on plant growth and development .
Properties
Molecular Formula |
C20H26O7 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl (1R,2R,5S,8R,9S,10R,12S)-5,7,12-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C20H26O7/c1-9-14(22)19-8-18(9,25)6-4-10(19)20-7-5-11(21)17(2,16(24)27-20)13(20)12(19)15(23)26-3/h10-14,21-22,25H,1,4-8H2,2-3H3/t10-,11+,12-,13-,14?,17?,18+,19-,20-/m1/s1 |
InChI Key |
ZSSCZYIXYKJZDR-JMKOUVMDSA-N |
Isomeric SMILES |
CC12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5O)O)C(=O)OC)OC2=O)O |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)OC)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


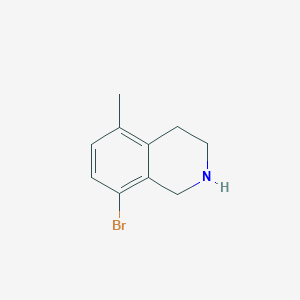

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoic acid](/img/structure/B13447812.png)
![4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13447813.png)
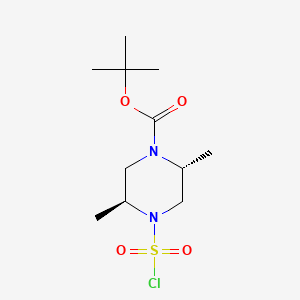
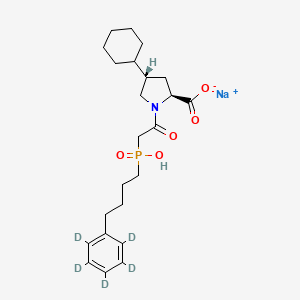
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)
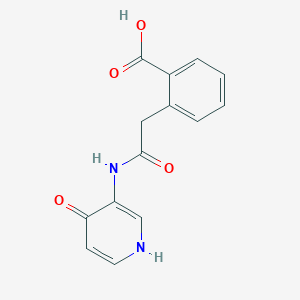

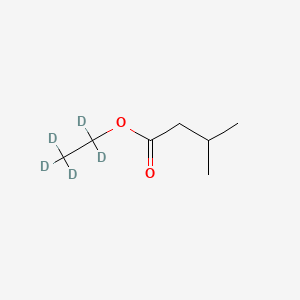

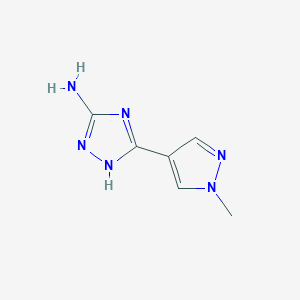
![3H-Benzo[c][1,2]oxathiol-3-one](/img/structure/B13447869.png)

